Razupenem

概要

説明

ラズペネムは、β-ラクタム系抗生物質のカルバペネムサブグループに属する、広域スペクトル注射用抗生物質です。 これは、一般的に使用されている抗生物質に対する耐性を獲得した細菌に対抗するために開発されました 。 ラズペネムは、メチシリン耐性黄色ブドウ球菌や腸球菌を含む、さまざまな細菌株に対して有効性が示されています .

製法

合成経路と反応条件

ラズペネムは、β-ラクタム環の形成を含む一連の化学反応によって合成されます。合成経路は通常、次の手順が含まれます。

- 適切な前駆体をβ-ラクタマーゼ阻害剤と反応させることによるβ-ラクタム環の形成。

- β-ラクタム環の6位へのヒドロキシエチル基の導入。

- β-ラクタム環の3位へのチアゾリルチオ基の付加 .

工業生産方法

ラズペネムの工業生産は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含みます。プロセスには以下が含まれます。

- β-ラクタム環形成のための高圧反応器の使用。

- 最終生成物を単離するための結晶化およびクロマトグラフィーなどの精製工程。

- 化合物が製薬基準を満たしていることを確認するための品質管理対策 .

準備方法

Synthetic Routes and Reaction Conditions

Razupenem is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The synthetic route typically involves the following steps:

- Formation of the beta-lactam ring by reacting a suitable precursor with a beta-lactamase inhibitor.

- Introduction of the hydroxyethyl group at the 6-position of the beta-lactam ring.

- Addition of the thiazolylthio group at the 3-position of the beta-lactam ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-pressure reactors for the formation of the beta-lactam ring.

- Purification steps such as crystallization and chromatography to isolate the final product.

- Quality control measures to ensure the compound meets pharmaceutical standards .

化学反応の分析

反応の種類

ラズペネムは、次を含むさまざまな化学反応を起こします。

酸化: ラズペネムは酸化されてスルホキシドおよびスルホンを形成することができます。

還元: 還元反応はカルボニル基をヒドロキシル基に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素および過酸が含まれます。

還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

酸化: スルホキシドおよびスルホンの形成。

還元: ヒドロキシル誘導体の形成。

置換: 置換されたβ-ラクタム誘導体の形成.

科学研究への応用

ラズペネムは、以下を含む広範囲の科学研究への応用があります。

化学: β-ラクタム化学および反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌の細胞壁合成および耐性機構への影響について調査されました。

医学: 抗生物質耐性菌によって引き起こされる感染症の潜在的な治療法として探求されています。

科学的研究の応用

Razupenem is a carbapenem antibiotic that has been investigated for its potential use in treating infections caused by antibiotic-resistant bacteria. It is also known as PTZ601, PZ-601, SMP-601, or SM-216601 .

Scientific Research Applications

This compound has a wide range of scientific research applications:

- Chemistry this compound can be employed as a model compound to study beta-lactam chemistry and reactivity.

- Biology It is used to study the effects on bacterial cell wall synthesis and resistance mechanisms.

- Medicine this compound is explored as a potential treatment for infections caused by antibiotic-resistant bacteria.

- Industry It sees use in the development of new antibiotics and antimicrobial agents.

Antimicrobial Activity

This compound has broad-spectrum activity against anaerobes, inhibiting most reference strains at concentrations of ≤1 μg/ml . It is also effective against Gram-positive bacteria, including methicillin-resistant staphylococci and enterococci . Studies have demonstrated its potent activity against Bacteroides fragilis and Peptostreptococcus spp . In vitro studies showed this compound's strong activity against clinically isolated non-fragilis Bacteroides spp., with MIC90 values of 0.06, 0.03, and 0.5 μg/ml against Prevotella spp., Porphyromonas spp., and Fusobacterium spp., respectively . Clinical isolates of anaerobic Gram-positive cocci, Eggerthella spp., and Clostridium spp. were also highly susceptible to this compound .

Activity Against Resistant Strains

This compound's activity is not affected by extended-spectrum β-lactamases (ESBLs) against Escherichia coli and Klebsiella spp., and only a small effect is observed when coupled with outer membrane . Studies have shown that this compound yields only clones with MICs of >4 μg/ml in one strain (8 μg/ml) whose parent's MIC was already 4 μg/ml after 20 daily subcultures .

Pharmacodynamics

作用機序

ラズペネムは、細菌の細胞壁合成を阻害することによってその効果を発揮します。細菌の細胞膜上のペニシリン結合タンパク質(PBP)に結合し、細胞壁の完全性に不可欠なペプチドグリカン鎖の架橋を阻害します。 これにより、細胞が溶解し、細菌が死にます .

類似の化合物との比較

類似の化合物

メロペネム: 同様の作用機序を持つ別のカルバペネム系抗生物質。

イミペネム: 重症の細菌感染症の治療に使用されるカルバペネム系抗生物質。

エルタペネム: 他のカルバペネムに比べて半減期が長いカルバペネム系抗生物質.

ラズペネムの独自性

ラズペネムは、メチシリン耐性黄色ブドウ球菌や腸球菌を含む、グラム陽性菌とグラム陰性菌の両方に対する広域スペクトル活性を示すため、ユニークです。 また、拡張スペクトルβ-ラクタマーゼ(ESBL)産生腸内細菌科に対しても良好な活性を示します .

類似化合物との比較

Similar Compounds

Meropenem: Another carbapenem antibiotic with a similar mechanism of action.

Imipenem: A carbapenem antibiotic used to treat severe bacterial infections.

Ertapenem: A carbapenem antibiotic with a longer half-life compared to other carbapenems.

Uniqueness of Razupenem

This compound is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant staphylococci and enterococci. It also shows good activity against extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae .

生物活性

Razupenem, also known by several other names including PTZ601, SMP-601, and SM-216601, is a novel carbapenem antibiotic developed primarily for its effectiveness against a range of Gram-positive and Gram-negative bacteria. This compound has garnered attention due to its potential in treating infections caused by resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing bacteria.

This compound acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This mechanism is characteristic of β-lactam antibiotics, leading to bacterial lysis and death. Its unique structure allows it to maintain activity against certain β-lactamase enzymes that typically confer resistance to other antibiotics.

Antimicrobial Spectrum

This compound exhibits a broad-spectrum antimicrobial activity. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various pathogens:

| Pathogen | MIC (µg/ml) | Comments |

|---|---|---|

| Staphylococcus aureus (MSSA) | ≤0.5 | Effective against methicillin-sensitive strains |

| Staphylococcus aureus (MRSA) | ≤3.0 | Significant activity noted |

| Escherichia coli | ≤0.4 | Effective against ESBL producers |

| Klebsiella pneumoniae | ≤0.5 | Broad activity observed |

| Bacteroides fragilis | >128 | Resistance in some strains |

| Anaerobic Gram-positive cocci | 0.03 - 1 | Highly susceptible |

In Vitro Studies

In vitro studies have demonstrated that this compound has potent activity against various anaerobic bacteria, with MIC values indicating efficacy comparable to other carbapenems like meropenem and doripenem. Notably, this compound showed strong activity against anaerobes such as Prevotella, Porphyromonas, and Fusobacterium spp., with MIC90 values ranging from 0.03 to 2 µg/ml for these species .

Pharmacodynamics

Pharmacodynamic studies reveal that this compound achieves significant reductions in bacterial counts over time. For instance, it produced a greater than 3.5-log-unit reduction in viable counts for MRSA and MSSA strains after 24 hours of exposure . The relationship between the time above the MIC ( > MIC) and the antibacterial effect indicates that maintaining this parameter above 35% significantly enhances efficacy while minimizing the emergence of resistant subpopulations .

Efficacy in Animal Models

This compound has been evaluated in murine models for its therapeutic effects against infections caused by resistant strains. In one study, it demonstrated effective clearance of MRSA in a neutropenic thigh infection model, highlighting its potential for treating serious infections . Another study assessed its activity in a murine model of hematogenous bronchopneumonia, further establishing its broad-spectrum efficacy against both Gram-positive and Gram-negative pathogens .

Clinical Implications

The clinical implications of this compound's activity are significant, particularly in treating polymicrobial infections where anaerobes are involved. Its ability to inhibit both aerobic and anaerobic bacteria makes it a candidate for empirical therapy in intra-abdominal infections where mixed flora is common .

Resistance Mechanisms

Despite its effectiveness, this compound is not immune to resistance mechanisms. Studies indicate that AmpC β-lactamases can confer some level of resistance, particularly when derepressed or coupled with outer membrane impermeability . Additionally, metallo-β-lactamases and class A carbapenemases have been shown to significantly reduce the efficacy of this compound, necessitating ongoing surveillance for resistance patterns in clinical isolates.

特性

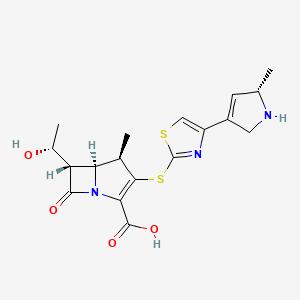

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(5S)-5-methyl-2,5-dihydro-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-7-4-10(5-19-7)11-6-26-18(20-11)27-15-8(2)13-12(9(3)22)16(23)21(13)14(15)17(24)25/h4,6-9,12-13,19,22H,5H2,1-3H3,(H,24,25)/t7-,8+,9+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGOMLIRJYURLQ-GOKYHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CN1)C2=CSC(=N2)SC3=C(N4C(C3C)C(C4=O)C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=C(CN1)C2=CSC(=N2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045429 | |

| Record name | Razupenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426253-04-5 | |

| Record name | Razupenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426253-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Razupenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0426253045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razupenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Razupenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAZUPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26020H3Q1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。